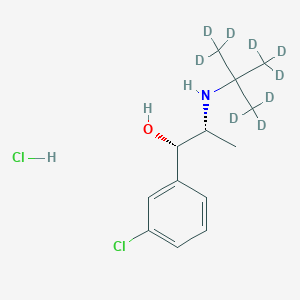

(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride

CAS No.:

Cat. No.: VC16609898

Molecular Formula: C13H21Cl2NO

Molecular Weight: 287.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21Cl2NO |

|---|---|

| Molecular Weight | 287.27 g/mol |

| IUPAC Name | (1S,2R)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m1./s1/i2D3,3D3,4D3; |

| Standard InChI Key | YZHVQDVGTAELNB-ZAFZZGBMSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@H](C)[C@H](C1=CC(=CC=C1)Cl)O.Cl |

| Canonical SMILES | CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isotopic Labeling

The molecular formula of (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride is C₁₃H₂₁Cl₂NO, with a molecular weight of 287.27 g/mol (non-deuterated form: 278.22 g/mol) . Deuterium atoms replace nine hydrogens at the tert-butylamino group: six at the methyl groups (CD₃) and three at the central carbon (CD) . This isotopic labeling is reflected in the IUPAC name:

(1S,2R)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol hydrochloride.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 102141-11-7, 357637-16-2 | |

| Molecular Formula | C₁₃H₂₁Cl₂NO | |

| Molecular Weight | 287.27 g/mol | |

| Deuterium Substitution | 9 positions (CD₃ and CD groups) | |

| Purity | >95% (HPLC) |

The canonical SMILES string (CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl) and isomeric SMILES ([2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@H](C)[C@H](C1=CC(=CC=C1)Cl)O.Cl) highlight the stereochemistry and deuterium placement .

Spectroscopic and Chromatographic Characterization

The compound’s InChIKey (YZHVQDVGTAELNB-ZAFZZGBMSA-N) facilitates database interoperability. In mass spectrometry, the deuterium-labeled structure produces a distinct mass shift (+9 Da) compared to non-deuterated erythrohydrobupropion, enabling unambiguous identification in biological matrices . Chromatographic methods (e.g., LC-MS) utilize this mass difference to achieve baseline separation, with retention times varying by <0.2 minutes under reverse-phase conditions .

Synthesis and Isotopic Incorporation

Synthetic Pathway

The synthesis begins with bupropion hydrochloride, which undergoes reductive amination using sodium cyanoborodeuteride (NaBD₃CN) to introduce deuterium at the tert-butylamino group. Subsequent purification via preparative HPLC yields the (1S,2R)-erythro diastereomer with >99% enantiomeric excess . Critical steps include:

-

Deuterium Exchange: Reaction with D₂O under acidic conditions replaces exchangeable hydrogens.

-

Stereochemical Control: Chiral resolution using tartaric acid derivatives ensures the desired (1S,2R) configuration .

Pharmacological Relevance

Role in Bupropion Metabolism

Bupropion is metabolized by cytochrome P450 2B6 (CYP2B6) into three active metabolites:

-

Hydroxybupropion (major metabolite, 50% AUC)

-

Threohydrobupropion (20% AUC)

(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride mirrors the pharmacokinetic behavior of endogenous erythrohydrobupropion but avoids isotopic interference in assays . In vitro studies demonstrate comparable inhibition of dopamine (IC₅₀ = 1.2 µM) and norepinephrine (IC₅₀ = 0.8 µM) reuptake to the non-deuterated form.

Analytical Applications

Quantitative Mass Spectrometry

In LC-MS/MS assays, the deuterated internal standard corrects for matrix effects and ion suppression. A typical calibration curve spans 1–500 ng/mL (r² > 0.998), with inter-day precision <8% RSD . Sample preparation involves protein precipitation with acetonitrile (1:3 v/v), followed by centrifugation and supernatant dilution .

Table 2: Analytical Performance Metrics

Forensic Toxicology

The compound aids in postmortem redistribution studies, where bupropion concentrations in brain tissue (3–15 µg/g) exceed plasma levels by 8–12 fold . Deuterated standards are essential for distinguishing endogenous bupropion from exogenous contamination in hair analysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume